4-Hydroxycoumarin

Descripción general

Descripción

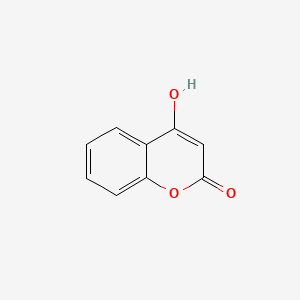

4-Hydroxycoumarin is a coumarin derivative with a hydroxy group at the 4-position . It is an important fungal metabolite from the precursor coumarin, and its production leads to further fermentative production of the natural anticoagulant dicoumarol .

Synthesis Analysis

Several methods for the synthesis of this compound have been described in the literature, most of which use simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .Molecular Structure Analysis

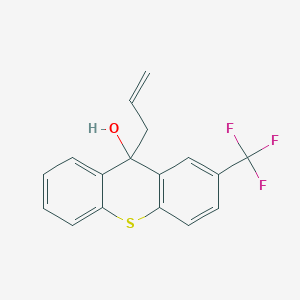

The molecular structure of this compound consists of a fused benzene and pyrone ring, with a hydroxy substituent at the 4-position .Chemical Reactions Analysis

This compound has been used as a starting material in the synthesis of diverse medicinally privileged oxygen, and nitrogen-containing heterocycles as well as spiro-heterocycles . It is highly reactive, easily handled, and commercially accessible .Physical And Chemical Properties Analysis

This compound is a yellow powder or slightly yellow needle-like crystals. It is freely soluble in ethanol, ether, and hot water .Aplicaciones Científicas De Investigación

Cancer Research : 4-Hydroxycoumarin has been found to disorganize the actin cytoskeleton in melanoma cells, reducing their adhesion to extracellular matrix proteins and motility, suggesting its potential as an adjuvant therapy for melanoma (Velasco-Velázquez et al., 2003).

Anticoagulant Precursor : It serves as a precursor to synthetic anticoagulants like warfarin. A study detailed the microbial biosynthesis of this compound, highlighting its significant role in the treatment of thromboembolic diseases (Lin et al., 2013).

Biomedical Applications : Beyond its anticoagulant properties, 4-Hydroxycoumarins have been explored for their potential in treating cardiac disease, pulmonary embolism, stroke, and as antimicrobial and antiarthritic agents (Kaur et al., 2020).

Intestinal Anti-inflammatory Activity : In a study, this compound showed significant intestinal anti-inflammatory activity in a rat model of ulcerative colitis, improving the colonic oxidative status (Luchini et al., 2008).

Adsorption in Biological Samples : A study in 2022 demonstrated the efficient selective removal and easy recycle of this compound from biological samples, indicating its potential application in complex practical environments (Kuang et al., 2022).

Synthesis of Heterocyclic Compounds : this compound has been utilized as a building block for the synthesis of a variety of heterocyclic compounds, exhibiting significant synthetic applicability (Abdou et al., 2015).

Anti-HIV Activity : Some derivatives of this compound have shown effects on HIV replication in acutely infected cells, indicating potential anti-HIV properties (Raleva et al., 2005).

Antioxidant Activity : Research on novel macromolecules derived from this compound revealed high antioxidant activities, underlining its pharmacological significance (Al-Amiery et al., 2015).

Malaria Vector Control : this compound has been evaluated as an attractant for malaria vectors, showing significant attractiveness to Anopheles spp., the mosquito vectors of malaria (Andrianjafy et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxycoumarin is the enzyme Vitamin K epoxide reductase . This enzyme plays a crucial role in the recycling of Vitamin K to its active form . Another target is the Major NAD (P)H-flavin oxidoreductase in Vibrio fischeri .

Mode of Action

This compound inhibits the action of Vitamin K epoxide reductase . This inhibition leads to the depletion of reduced Vitamin K in tissues .

Biochemical Pathways

This compound affects the normal metabolism of Vitamin K in the body . By inhibiting Vitamin K epoxide reductase, it disrupts the recycling of Vitamin K to its active form . This disruption affects the action of Vitamin K-dependent enzymes that are critically involved in the production of active forms of certain clotting factors .

Pharmacokinetics

It’s known that the compound is metabolized in the liver .

Result of Action

This results in the inhibition of Vitamin K-dependent enzymes, affecting the production of active forms of certain clotting factors . On a cellular level, this compound has been shown to affect the viability, proliferation, and adhesion of HepG2 hepatocellular carcinoma cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to less toxic products . The aqueous environment also plays a significant role in the chemical fate of toxins like this compound .

Safety and Hazards

Direcciones Futuras

Recent research has focused on the synthesis of new coumarin derivatives from 4-hydroxycoumarin and evaluating their biological activities . The incorporation of another heterocycle either as substituents or as a fused material into this compound moiety offers new opportunities for the broad application of the targeted coumarin-heterocycles into many branches of chemistry .

Análisis Bioquímico

Biochemical Properties

4-Hydroxycoumarin interacts with various enzymes and proteins. It is synthesized by the enzyme this compound synthase . The encoded isoenzymes preferred ortho-hydroxybenzoyl (salicoyl)-CoA as a starter substrate and catalyzed a single decarboxylative condensation with malonyl-CoA to give this compound .

Cellular Effects

This compound has significant effects on various types of cells. For instance, it has been observed to affect cell viability, proliferation, and adhesion of HepG2 cells . This compound treatment caused a decrease in Ki-67 gene expression, while MMP-9 and MMP-2 gene expressions increased .

Molecular Mechanism

The primary mechanism of action of this compound drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists of vitamin K, but rather act to deplete reduced vitamin K in tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, graphene oxide nanosheets catalyst gains the products in highest yields within the shortest reaction time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized from malonyl-CoA and 2-hydroxybenzoyl-CoA by the enzyme this compound synthase .

Propiedades

IUPAC Name |

4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIXUWQIVKSKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061472, DTXSID50944748 | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Hydroxycoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1076-38-6, 22105-09-5 | |

| Record name | 4-Hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxychromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022105095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxycoumarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxycoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X954ZLL2RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)